

Structural Analysis of ACA-28: A Technical Guide

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For Researchers, Scientists, and Drug Development Professionals

Abstract

ACA-28 is a novel modulator of the ERK MAPK signaling pathway, demonstrating significant anticancer properties, particularly in melanoma and pancreatic cancer cells.[1][2][3] Its mechanism of action is linked to the induction of reactive oxygen species (ROS) and subsequent upregulation of the Nrf2 signaling pathway.[1][2][4] This document provides a comprehensive technical overview of the structural analysis of ACA-28, a derivative of 1'-acetoxychavicol acetate (ACA).[5] It includes detailed methodologies for key analytical techniques, a summary of structural and physicochemical data, and visualizations of its primary signaling pathway and the experimental workflow for its characterization.

Introduction

ACA-28 has been identified as a promising anticancer compound with a unique ability to preferentially induce ERK-dependent apoptosis in melanoma cells.[1] Understanding the precise chemical structure of ACA-28 is fundamental to elucidating its structure-activity relationship (SAR), optimizing its therapeutic potential, and ensuring its quality and consistency in preclinical and clinical development. This guide outlines the standard analytical procedures for the structural confirmation and characterization of ACA-28.

Physicochemical and Structural Data



The structural elucidation of **ACA-28** (CAS No. 948044-25-5) was accomplished through a combination of spectroscopic techniques.[3] The data presented below are representative of the expected results from these analyses.

Table 1: Summary of Physicochemical Properties for ACA-28

Property	Value
Molecular Formula	C15H16O6
Molecular Weight	316.31 g/mol [3]
Appearance	White to off-white solid
Solubility	Soluble in DMSO, Methanol
Purity (HPLC)	>98%
IC ₅₀ (SK-MEL-28)	5.3 μM[3]
IC ₅₀ (NHEM)	10.1 μM[3]

Table 2: Representative ¹H NMR Spectral Data for **ACA-28** (500 MHz, CDCl₃)



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.15	d	2H	Ar-H
6.85	d	2H	Ar-H
5.90	m	1H	Olefinic-H
5.20	d	1H	Olefinic-H
5.10	d	1H	Olefinic-H
4.50	t	1H	CH-OAc
3.80	S	3H	OCH₃
2.10	s	3H	OAc-CH ₃
2.05	S	ЗН	OAc-CH ₃

Table 3: Representative ¹³C NMR Spectral Data for ACA-28 (125 MHz, CDCl₃)



Chemical Shift (δ) ppm	Assignment
170.5	C=O (acetate)
169.8	C=O (acetate)
151.0	Ar-C
142.0	Ar-C
138.5	Olefinic-C
128.0	Ar-C
115.0	Olefinic-C
112.0	Ar-C
75.0	CH-OAc
56.0	OCH₃
21.2	OAc-CH₃
21.0	OAc-CH₃

Table 4: Mass Spectrometry Data for ACA-28

Technique	Ionization Mode	Observed m/z	Assignment
HR-ESI-MS	Positive	317.0968	[M+H]+
HR-ESI-MS	Positive	339.0787	[M+Na]+
MS/MS Fragmentation	Positive	257.0759	[M+H - C ₂ H ₄ O] ⁺
MS/MS Fragmentation	Positive	215.0652	[M+H - C4H6O2]+

Experimental Protocols

The following sections detail the methodologies used for the structural characterization of **ACA-28**.



Nuclear Magnetic Resonance (NMR) Spectroscopy

- Objective: To determine the carbon-hydrogen framework of the molecule.
- Instrumentation: 500 MHz NMR Spectrometer.
- Sample Preparation: 5-10 mg of **ACA-28** was dissolved in 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (TMS) as an internal standard.
- ¹H NMR Acquisition: Proton spectra were acquired with a spectral width of 16 ppm, a relaxation delay of 1.0 s, and 16 scans.
- 13C NMR Acquisition: Carbon spectra were acquired with a spectral width of 240 ppm, a relaxation delay of 2.0 s, and 1024 scans.
- Data Processing: The resulting Free Induction Decays (FIDs) were Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are reported in parts per million (ppm) relative to TMS.

High-Resolution Mass Spectrometry (HR-MS)

- Objective: To determine the exact molecular weight and elemental composition.
- Instrumentation: Quadrupole Time-of-Flight (Q-TOF) Mass Spectrometer coupled with an Electrospray Ionization (ESI) source.
- Sample Preparation: A 1 mg/mL stock solution of **ACA-28** in methanol was prepared. This was further diluted to 10 μg/mL with 50:50 acetonitrile:water containing 0.1% formic acid.
- Analysis: The sample was infused at a flow rate of 5 μL/min. The ESI source was operated in positive ion mode with a capillary voltage of 3.5 kV. The mass range was set to m/z 100-1000.
- Data Processing: The acquired mass spectra were analyzed to identify the monoisotopic mass of the parent ion. The elemental composition was calculated based on the accurate mass measurement.

High-Performance Liquid Chromatography (HPLC)

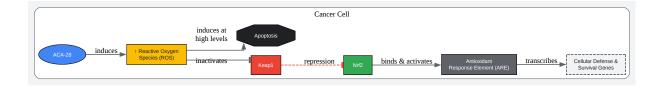


- Objective: To determine the purity of the ACA-28 compound.
- Instrumentation: HPLC system with a UV-Vis detector.
- Column: C18 reverse-phase column (4.6 x 250 mm, 5 μm).
- Mobile Phase: A gradient of Solvent A (Water with 0.1% TFA) and Solvent B (Acetonitrile with 0.1% TFA). The gradient was run from 30% B to 95% B over 20 minutes.
- Flow Rate: 1.0 mL/min.
- Detection: UV absorbance at 254 nm.
- Sample Preparation: 1 mg/mL stock solution of ACA-28 in methanol, diluted to 0.1 mg/mL with the mobile phase.
- Analysis: A 10 μ L injection volume was used. Purity was determined by the area percentage of the main peak.

Visualizations

ACA-28 Signaling Pathway

The primary mechanism of action for **ACA-28** involves the induction of ROS, which in turn activates the Nrf2 signaling pathway, a key cellular defense against oxidative stress.[1][2]



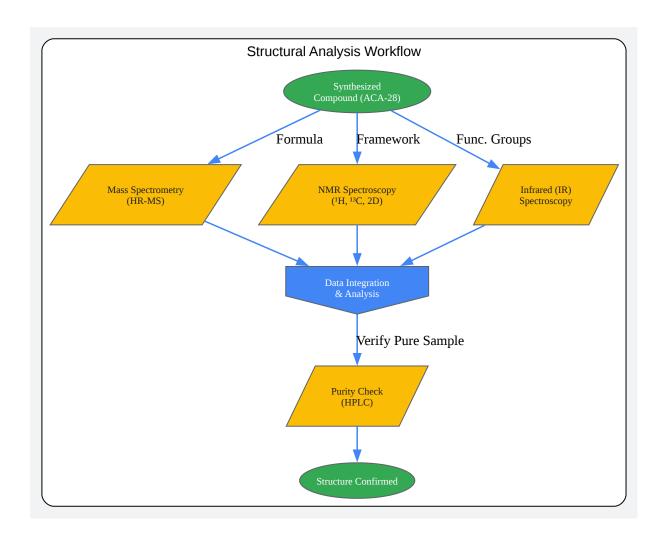
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Caption: **ACA-28** induces ROS, leading to Keap1 inactivation and Nrf2-mediated gene expression.

Experimental Workflow for Structural Elucidation

The confirmation of the ACA-28 structure follows a logical progression of analytical techniques.



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Caption: Workflow for the structural confirmation and purity analysis of ACA-28.

Conclusion

The structural analysis of **ACA-28**, confirmed by NMR and mass spectrometry, establishes a foundational understanding of this potent anticancer agent. The methodologies and data presented in this guide serve as a benchmark for future research, development, and quality control of **ACA-28**. A thorough characterization of its chemical structure is paramount for advancing this compound through the drug development pipeline and exploring its full therapeutic potential.

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